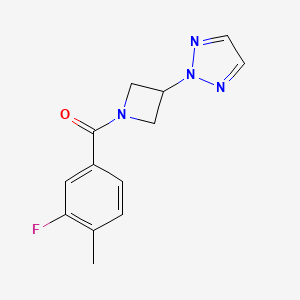

![molecular formula C17H10Cl2F3NO2 B2915880 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether CAS No. 339019-85-1](/img/structure/B2915880.png)

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

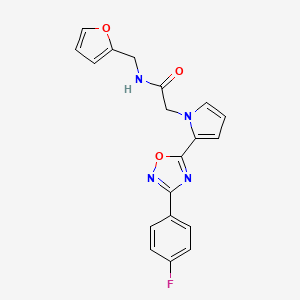

The compound contains several functional groups including an isoxazole ring, a phenyl ring, and an ether linkage. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of an ether linkage could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique

Optical and Dielectric Properties of Polyimides

Research on fluorinated polyimides (PIs) has shown that the trifluoromethyl group and ether linkages significantly influence their optical and dielectric properties. A study by Jang et al. (2007) focused on the effects of the trifluoromethyl group and ether group on the optical property of fluorinated polyimides. They found that these groups had a substantial impact on lowering the color intensity and improving thermal stability, indicating potential applications in materials science, particularly for light-colored and organosoluble PIs with high thermal resistance and specific optical properties (Jang et al., 2007).

Photodegradation of Herbicides

The photodegradation of acifluorfen, a diphenyl ether herbicide, in various solvents has been studied to understand its behavior in superficial waters. This research highlighted that the photodegradation pathways include decarboxylation, dehalogenation, substitution of chlorine by hydroxyl or hydrogen groups, and cleavage of ether linkage. These findings suggest environmental implications for the degradation of similar compounds in aquatic systems and highlight the resilience of the trifluoromethyl functional group during photodegradation processes (Vulliet et al., 2001).

Polymer and Material Synthesis

The synthesis and properties of polymers containing electron-transporting aromatic segments alongside ether spacers have been explored for their potential in electronic applications. A study by Chen and Chen (2005) reported on poly(p-phenylenevinylene) derivatives with such segments, demonstrating their solubility, thermal stability, and efficient energy transfer, indicating their utility in optoelectronic devices (Chen & Chen, 2005).

Environmental Chemistry

The oxidative transformation of compounds by manganese oxides, including those with ether and chlorophenyl groups similar to "[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether", has been studied for environmental remediation purposes. Zhang and Huang (2003) investigated the oxidation of triclosan and chlorophene, revealing rapid oxidation and suggesting mechanisms for the transformation of antibacterial agents in the environment (Zhang & Huang, 2003).

Mécanisme D'action

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA) and/or glutamate receptors in the nervous system of several arthropods . These receptors play a crucial role in inhibiting neurotransmission, thus controlling the excitability and activity of neurons.

Mode of Action

The compound interacts with its targets by antagonistically inhibiting chloride channels . This inhibition is achieved through bonding to the GABA and/or glutamate receptors, which results in changes in the nervous system of the arthropods .

Biochemical Pathways

The affected biochemical pathway primarily involves the GABAergic and glutamatergic neurotransmission systems . The antagonistic inhibition of chloride channels disrupts these systems, leading to downstream effects such as altered neuronal activity and potentially paralysis in arthropods .

Pharmacokinetics

It’s known that the compound is a systemic active ingredient that can be administered orally , suggesting it has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity in arthropods. This disruption can lead to paralysis and potentially death of the arthropods .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3NO2/c18-14-5-4-10(6-15(14)19)16-8-12(23-25-16)9-24-13-3-1-2-11(7-13)17(20,21)22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAXLXRGLTXFJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)

![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)

![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)